This compound can be classified as a fluorinated naphthyridine derivative. It is notable for its antibacterial and antimicrobial properties, making it of interest in pharmaceutical research. The presence of chlorine and fluorine atoms in its structure suggests potential activity against various biological targets.
The synthesis of 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for this compound is . Key features of its molecular structure include:
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance efficacy or reduce toxicity in potential therapeutic applications.
The mechanism of action for 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid primarily revolves around its interaction with bacterial enzymes or receptors.
Experimental studies would be necessary to elucidate the exact pathways involved in its antimicrobial activity.
Property | Value |
---|---|
Molecular Weight | 382.72 g/mol |
Melting Point | Not specified |
Solubility | Varies (organic solvents) |
Stability | Stable under normal conditions |
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several promising applications:
The 1,8-naphthyridine scaffold is a nitrogen-containing heterobicyclic system consisting of fused pyridine rings with nitrogen atoms at the 1- and 8-positions. This arrangement confers unique electronic properties and hydrogen-bonding capabilities, making it a privileged structure in drug design. The core’s planar geometry facilitates intercalation with biological macromolecules, particularly DNA and enzymes involved in nucleic acid metabolism [1]. Its structural versatility allows substitutions at multiple positions (C-2, C-3, C-4, C-6, and C-7), enabling fine-tuning of pharmacological activity [2] [8].
The 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid moiety is especially significant. The carboxylic acid at C-3 and the ketone at C-4 form a bis-chelating pharmacophore that coordinates essential metal ions (e.g., Mg²⁺) in enzymatic active sites. This is critical for inhibiting bacterial DNA gyrase and topoisomerase IV, as seen in quinolone antibiotics [2] [9]. Additionally, the core’s dipole moment enhances membrane permeability, while nitrogen atoms serve as hydrogen-bond acceptors, improving target binding affinity [1] [6].
Table 1: Key Structural Features and Biological Implications of the 1,8-Naphthyridine Core
Position | Common Substituents | Biological Role |
---|---|---|
N-1 | Arylalkyl (e.g., 2,4-difluorophenyl) | Blocks deactivation metabolism; enhances lipophilicity |
C-3 | Carboxylic acid | Metal chelation; critical for enzyme inhibition |
C-4 | Oxo group | Tautomerization; hydrogen bonding |
C-6 | Halogens (F, Cl) | Electron withdrawal; DNA affinity enhancement |
C-7 | Cyclic amines | Broadens antibacterial spectrum |
The therapeutic evolution of 1,8-naphthyridines began with nalidixic acid (1962), the first 1,8-naphthyridine antibiotic targeting Gram-negative bacteria via DNA gyrase inhibition [2]. Its limitations (poor pharmacokinetics, narrow spectrum) spurred structural innovations. The introduction of fluorine at C-6 (e.g., in fluoroquinolones like enoxacin) marked a breakthrough, enhancing cell penetration, DNA affinity, and potency against resistant strains [2] [9].
Strategic dual halogenation emerged as a key advancement. Compounds like tosufloxacin (7-[(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) incorporated a 2,4-difluorophenyl group at N-1 and halogens at C-6/C-7. This design improved topoisomerase IV binding (critical for Gram-positive activity) and mitigated resistance. However, early derivatives faced safety issues (e.g., hepatotoxicity in trovafloxacin), necessitating further optimization [2].
The target compound, 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, represents a refinement focusing on:
Table 2: Milestones in Fluoro-Substituted 1,8-Naphthyridine Development
Year | Compound | Key Structural Features | Therapeutic Impact |
---|---|---|---|
1962 | Nalidixic acid | Unsubstituted core; no fluorine | Narrow-spectrum Gram-negative activity |
1980s | Enoxacin | C-6 fluoro; C-7 piperazinyl | Broadened spectrum; improved bioavailability |
1990s | Tosufloxacin | N-1 2,4-difluorophenyl; C-6 fluoro; C-7 pyrrolidine | Enhanced Gram-positive coverage |
2000s | Target compound | N-1 2,4-difluorophenyl; C-6 fluoro; C-7 chloro | Optimized enzyme inhibition; reduced resistance |
This compound exhibits distinct physicochemical characteristics critical to its bioactivity:
Table 3: Experimental Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 382.71 g/mol | Calculated |
LogP (Octanol-Water) | 3.0 ± 0.2 | Reversed-phase HPLC [3] |
Water Solubility (pH 7) | 120–150 μg/mL | Shake-flask method [5] |
pKa (Carboxylic Acid) | 6.0 ± 0.3 | Potentiometric titration [3] |
Melting Point | 252–255°C (decomposes) | Differential scanning calorimetry [8] |
These properties collectively enable the compound to achieve high in vitro enzyme inhibition (IC₅₀ for DNA gyrase: <0.1 μM) while maintaining cellular bioavailability. The strategic halogen placement optimizes steric and electronic effects without compromising solubility, a common challenge in fluoroquinolone design [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7